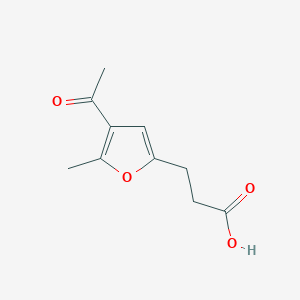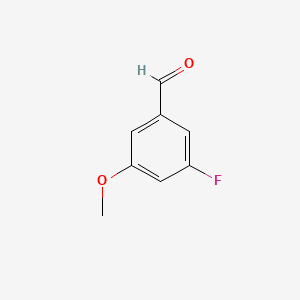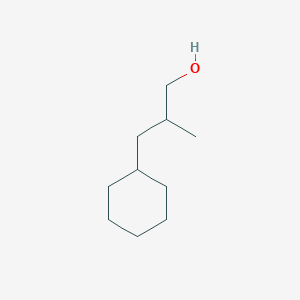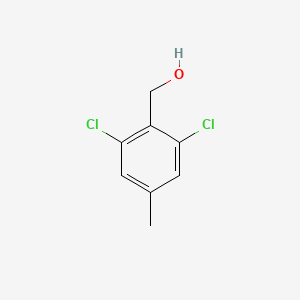
2-Chloromethylene-malonic acid diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloromethylene-malonic acid diethyl ester is an organic compound with the molecular formula C8H11ClO4. It is a pale-yellow to yellow-brown liquid at room temperature. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloromethylene-malonic acid diethyl ester can be synthesized through the chlorination of methylene malonic acid diethyl ester. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under controlled conditions to ensure the selective chlorination of the methylene group .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloromethylene-malonic acid diethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Condensation Reactions: It can undergo condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as bases (e.g., sodium hydroxide) or acids (e.g., hydrochloric acid) are often used to facilitate the reactions.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while addition reactions with alcohols can produce ether derivatives .
Scientific Research Applications
2-Chloromethylene-malonic acid diethyl ester has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Chloromethylene-malonic acid diethyl ester involves its reactivity with nucleophiles. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of new bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Methylene malonic acid diethyl ester: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Bromomethylene-malonic acid diethyl ester: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.
2-Iodomethylene-malonic acid diethyl ester: Contains an iodine atom, which can lead to different reactivity patterns compared to the chlorine-containing compound.
Uniqueness
2-Chloromethylene-malonic acid diethyl ester is unique due to its high reactivity and versatility in various chemical reactions. The presence of the chlorine atom makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives and complex molecules .
Properties
IUPAC Name |
diethyl 2-(chloromethylidene)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHVDTPQGCSBCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CCl)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447674 |
Source


|
| Record name | 2-Chloromethylene-malonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28783-51-9 |
Source


|
| Record name | 2-Chloromethylene-malonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














